molecular formula C13H23BO3 B3091060 2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1215867-50-7

2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3091060
CAS No.: 1215867-50-7
M. Wt: 238.13 g/mol
InChI Key: CCGVKRLBJQCNMK-UHFFFAOYSA-N
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Description

This compound is a boronic ester featuring a 3,6-dihydro-2H-pyran ring substituted with two methyl groups at the 2-position and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. Its molecular formula is C13H23BO3 (molecular weight: ~238.13 g/mol), and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity .

Properties

IUPAC Name

2-(6,6-dimethyl-2,5-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-11(2)9-10(7-8-15-11)14-16-12(3,4)13(5,6)17-14/h7H,8-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGVKRLBJQCNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCOC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It can participate in reactions such as:

  • Borylation Reactions : The compound can introduce boron into organic molecules, facilitating further transformations. This is particularly useful in the synthesis of organoboron compounds which are valuable intermediates in pharmaceutical chemistry .

Polymer Chemistry

Due to its ability to form stable bonds with various substrates, this compound is utilized in the development of new polymeric materials. It can act as a cross-linking agent or a building block for:

  • Functional Polymers : These polymers can exhibit enhanced properties such as improved thermal stability and mechanical strength .

Medicinal Chemistry

In medicinal chemistry, the compound's boron content is exploited for:

  • Drug Development : Boron-containing compounds have shown promise in drug design due to their ability to interact selectively with biological targets. This compound could be investigated for potential pharmacological activities .

Catalysis

The compound can be used as a catalyst or catalyst precursor in various chemical reactions:

  • Catalytic Reactions : Its unique structure allows it to facilitate reactions such as cross-coupling and oxidation processes that are pivotal in synthetic organic chemistry .

Case Studies

Application AreaDescriptionReferences
Organic SynthesisUtilized for borylation reactions leading to the formation of organoboron compounds. ,
Polymer ChemistryActs as a cross-linking agent enhancing polymer properties.,
Medicinal ChemistryPotential role in drug development due to selective biological interactions. ,
CatalysisFunctions as a catalyst precursor in important synthetic reactions. ,

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related boronic esters:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Purity Key Applications
2-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C13H23BO3 238.13 Not fully reported 2,2-dimethyl dihydropyran 95% Suzuki coupling, drug synthesis
2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C11H19BO3 210.08 287944-16-5 Unsubstituted dihydropyran 95% Organic synthesis
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C10H14BClO2S 244.55 2764960-08-7 Chlorothiophene N/A Material science
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C15H20BCl2O4 369.04 N/A Dichloro, dimethoxy phenyl 92% Medicinal chemistry
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C20H21BO2 308.19 N/A Anthracene substituent N/A Polymer electronics

Stability and Physical Properties

  • The target compound’s dihydropyran ring with 2,2-dimethyl groups enhances steric protection of the boron atom, improving air and moisture stability compared to unsubstituted analogs (e.g., CAS 287944-16-5) .
  • Anthracene-based Boronate : Higher molecular weight and aromaticity reduce solubility in polar solvents but enhance π-π stacking in conjugated polymers .

Research Findings and Trends

  • Steric Effects : Methyl substituents on the dihydropyran ring (target compound) reduce unwanted protodeboronation but may lower reactivity in sterically demanding couplings .
  • Electronic Modulation : Electron-withdrawing groups (e.g., Cl in chlorothiophene derivatives) increase electrophilicity, enabling couplings with less reactive partners .
  • Thermal Stability : Aryl boronic esters with bulky substituents (e.g., anthracene) exhibit superior thermal stability in polymer applications .

Q & A

Q. What is the role of this boronic ester in Suzuki-Miyaura cross-coupling reactions, and what experimental conditions are optimal for its use?

This compound serves as a boronic ester reagent in Suzuki-Miyaura couplings, enabling aryl- or heteroaryl-bond formation. Optimal conditions include palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or CsF), and anhydrous, degassed solvents like THF or DME at 60–90°C. Reaction progress should be monitored via TLC or LC-MS to confirm coupling efficiency .

Q. How is this compound synthesized, and what purification methods are recommended?

Synthesis typically involves borylation of a halogenated precursor (e.g., bromo-substituted dihydropyran) using bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dba)₂ with PCy₃). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from 2-propanol. Ensure inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .

Q. What analytical techniques are essential for confirming its structural integrity?

Key methods include:

  • NMR Spectroscopy : ¹H NMR (δ 1.0–1.3 ppm for methyl groups, δ 5.5–6.0 ppm for dihydropyran protons), ¹³C NMR (quartet for boron-bound carbons), and ¹¹B NMR (δ 28–32 ppm for boronic esters).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z 284.1994 for C₁₅H₂₇BO₃).
  • Elemental Analysis : Verify boron content (~3.8% by ICP-OES) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data when using this compound in multi-step syntheses?

Discrepancies often arise from:

  • Impurities : Trace palladium or unreacted boronic acid can alter reactivity. Purify via silica gel chromatography or treat with activated charcoal.
  • Steric hindrance : The 2,2-dimethyl-dihydropyran group may slow coupling; optimize with bulkier ligands (e.g., XPhos) or elevated temperatures.
  • Moisture sensitivity : Use rigorously dried solvents and Schlenk techniques to prevent boronic ester decomposition .

Q. What strategies enhance regioselectivity in cross-coupling reactions involving this boronic ester?

Regioselectivity is influenced by:

  • Substrate electronic effects : Electron-deficient aryl halides react faster.
  • Catalyst tuning : Pd(OAc)₂ with SPhos ligand improves coupling with ortho-substituted substrates.
  • Solvent polarity : Higher polarity solvents (e.g., DMF) favor oxidative addition in challenging cases. Pre-screen conditions using high-throughput experimentation (HTE) to map optimal parameters .

Q. How does the compound’s stability under varying pH and temperature conditions impact long-term storage?

Stability studies indicate:

  • pH sensitivity : Hydrolysis occurs rapidly in acidic (pH < 5) or basic (pH > 9) conditions.
  • Temperature : Store at –20°C under argon for long-term stability; avoid freeze-thaw cycles.
  • Solid-state stability : X-ray crystallography (e.g., as in related dioxaborolanes) confirms no polymorphic transitions up to 100°C, but hygroscopicity necessitates desiccants .

Q. What computational methods predict its reactivity in novel catalytic systems?

DFT calculations (e.g., B3LYP/6-31G*) model:

  • Boron-oxygen bond dissociation energies to assess hydrolysis resistance.
  • Transition-state geometries for Suzuki-Miyaura coupling, guiding ligand design. Pair computational results with kinetic studies (e.g., Eyring plots) to validate predictions .

Methodological Guidance Table

Challenge Recommended Approach Key References
Low coupling yieldsScreen Pd catalysts (e.g., PdCl₂(Amphos)) with microwave irradiation (100°C, 20 min).
Boronic ester decompositionStore under argon with molecular sieves (3Å); use fresh distillate solvents.
Regioselectivity controlEmploy directing groups (e.g., pyridine) or meta-selective ligands (e.g., RuPhos).
Impurity interferencePre-purify via preparative HPLC (C18 column, acetonitrile/water gradient).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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